molecular formula C14H12BrNO2 B13712172 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

Cat. No.: B13712172
M. Wt: 306.15 g/mol
InChI Key: PZCQWAVHIUBLHU-UHFFFAOYSA-N
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Description

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aldehyde in the presence of a base . This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of the bromine and carboxylic acid groups enhances its binding affinity to biological targets.

Comparison with Similar Compounds

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

The unique combination of bromine, cyclopropyl, and carboxylic acid groups in this compound distinguishes it from other quinoline derivatives, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

8-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H12BrNO2/c1-7-4-9-10(14(17)18)6-12(8-2-3-8)16-13(9)11(15)5-7/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

PZCQWAVHIUBLHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3CC3

Origin of Product

United States

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